3-[(Propylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(Propylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable scaffold for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or acetic acid, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Propylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
3-[(Propylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(Propylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with target receptors, leading to inhibition or modulation of enzyme activity. For example, it may inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but lacks the propylsulfanyl and trimethoxyphenyl groups.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Different fusion pattern of the triazole and thiadiazole rings.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Another isomer with a different arrangement of nitrogen atoms in the triazole ring.
Uniqueness
The presence of the propylsulfanyl and trimethoxyphenyl groups enhances its ability to interact with biological targets and may improve its bioavailability and efficacy .
Properties
Molecular Formula |
C18H22N4O3S2 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-(propylsulfanylmethyl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H22N4O3S2/c1-5-8-26-11-15-19-20-18-22(15)21-16(27-18)7-6-12-9-13(23-2)17(25-4)14(10-12)24-3/h6-7,9-10H,5,8,11H2,1-4H3/b7-6+ |
InChI Key |
DEASOWNOUINPEF-VOTSOKGWSA-N |
Isomeric SMILES |
CCCSCC1=NN=C2N1N=C(S2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CCCSCC1=NN=C2N1N=C(S2)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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